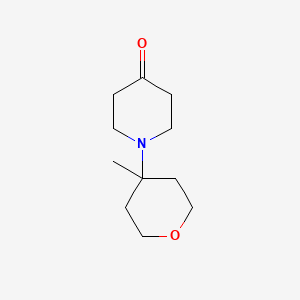
1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone
Cat. No. B8627315
M. Wt: 197.27 g/mol
InChI Key: KCTIAAVCRZAKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08344000B2
Procedure details


A stirred solution of 4-methyltetrahydro-2H-pyran-4-amine hydrochloride (D11) (640 mg, 4.22 mmol) in ethanol (20 mL) and H2O (10 mL) at room temperature was treated with potassium carbonate (417 mg, 3.02 mmol) and the stirring was maintained for 10 min under argon. The mixture was then heated to 85° C. and a solution of 1-ethyl-1-methyl-4-oxopiperidinium iodide (D13, 1.11 g, 4.11 mmol) in a mix of ethanol/H2O (8 mL, 1:1) was added over 15 min. The mixture was then refluxed for 2 extra hours. The mixture was then cooled to room temperature and poured onto an aqueous saturated solution of NaHCO3. The aqueous obtained was extracted with DCM (3×). Organics were combined and washed with H2O (1×), dried over Na2SO4, filtered and concentrated under vacuum. The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM). The title compound (D12) (322 mg, 37%) was obtained as a yellow solid.
Quantity
640 mg
Type
reactant
Reaction Step One





Name
ethanol H2O
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([NH2:9])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1)C.C([O-])(O)=O.[Na+]>C(O)C.O.C(O)C.O>[CH3:2][C:3]1([N:9]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:0.1,2.3.4,5.6,7.8,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
640 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1(CCOCC1)N
|
|
Name
|
|
|
Quantity
|
417 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)[N+]1(CCC(CC1)=O)C
|
|
Name
|
ethanol H2O
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the stirring was maintained for 10 min under argon
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed for 2 extra hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with DCM (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCOCC1)N1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 322 mg | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

